2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid
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Overview
Description
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid is a complex organic compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of oxirane rings, which are highly reactive and play a crucial role in its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid typically involves the reaction of 4-(p-hydroxyphenoxy)-4′-hydroxybiphenyl with epichlorohydrin in the presence of a phase transfer agent such as benzyltrimethylammonium chloride . The reaction mixture is heated to reflux, and the product is obtained after purification steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-temperature capillary gas chromatography is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a matrix for epoxy coatings, paintings, composites, and adhesives.
Biology: The compound is studied for its potential use in drug delivery systems due to its reactive oxirane rings.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is a key component in advanced epoxy molding compounds for microelectronic packaging.
Mechanism of Action
The mechanism of action of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but differs in the substituents on the phenyl rings.
2-ethylhexyl prop-2-enoate: Contains similar oxirane rings but has different alkyl groups attached.
2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane): Another compound with oxirane rings but different overall structure.
Uniqueness
The uniqueness of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid lies in its specific arrangement of oxirane rings and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
134191-70-1 |
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Molecular Formula |
C27H32O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid |
InChI |
InChI=1S/C21H24O4.2C3H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;2*1-2-3(4)5/h3-10,19-20H,11-14H2,1-2H3;2*2H,1H2,(H,4,5) |
InChI Key |
UFZXXHBOWHOHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C=CC(=O)O.C=CC(=O)O |
Origin of Product |
United States |
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